Isoxazole-3-carbothioamide
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Overview
Description
Isoxazole-3-carbothioamide is a heterocyclic compound that features an isoxazole ring with a carbothioamide group attached at the third position. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole-3-carbothioamide can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions typically require catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis, which enhances reaction rates and yields. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Isoxazole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the carbothioamide group into other functional groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the isoxazole ring or the carbothioamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Isoxazole-3-carbothioamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of isoxazole-3-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Isoxazole-3-carbothioamide can be compared with other similar compounds such as:
Isoxazole-3-carboxamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Isoxazole-5-carboxylic acid: Another isoxazole derivative with different substitution patterns and applications.
The uniqueness of this compound lies in its specific functional group, which imparts unique chemical reactivity and biological activity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C4H4N2OS |
---|---|
Molecular Weight |
128.15 g/mol |
IUPAC Name |
1,2-oxazole-3-carbothioamide |
InChI |
InChI=1S/C4H4N2OS/c5-4(8)3-1-2-7-6-3/h1-2H,(H2,5,8) |
InChI Key |
HDYAFWQNEJFVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1C(=S)N |
Origin of Product |
United States |
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